7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of a bromine atom at the 7th position and a methyl group at the 5th position makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 5-methyl-1H-pyrrolo[2,3-C]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-C]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in various biological assays.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s ability to disrupt specific signaling pathways makes it a valuable tool in cancer research .
Comparison with Similar Compounds
5-Bromo-7-azaindole: Another brominated pyrrolo[2,3-b]pyridine derivative with similar biological activities.
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate:
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: A chlorinated and carboxylated derivative used in various chemical syntheses.
Uniqueness: 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3 |
InChI Key |
DUJQEDLLUAKCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)Br)NC=C2 |
Origin of Product |
United States |
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